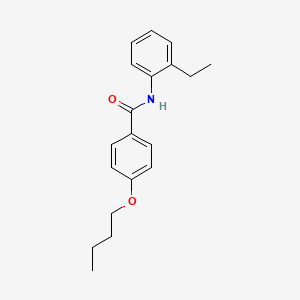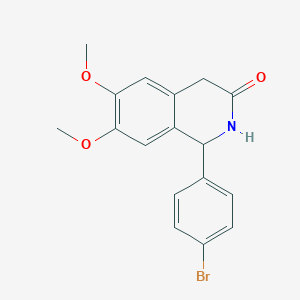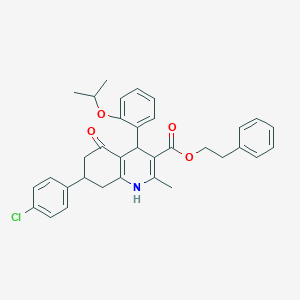
4-butoxy-N-(2-ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-ethylphenyl)benzamide, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPEB is a member of the benzamide family of compounds and is often used as a reference compound in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of specific neurotransmitters. 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and the induction of sleep. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-butoxy-N-(2-ethylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic effects in animal models. 4-butoxy-N-(2-ethylphenyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has been shown to induce sleep and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(2-ethylphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a reliable synthesis method. 4-butoxy-N-(2-ethylphenyl)benzamide is also readily available and can be obtained in high purity and yield. However, 4-butoxy-N-(2-ethylphenyl)benzamide has some limitations for use in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental setups. Additionally, 4-butoxy-N-(2-ethylphenyl)benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-(2-ethylphenyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-butoxy-N-(2-ethylphenyl)benzamide. Another area of interest is the investigation of the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide. Further research is needed to fully understand the biochemical and physiological effects of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in medicinal chemistry.
Conclusion
In conclusion, 4-butoxy-N-(2-ethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. 4-butoxy-N-(2-ethylphenyl)benzamide has a reliable synthesis method and has been shown to exhibit a wide range of biological activities. Further research is needed to fully understand the mechanism of action of 4-butoxy-N-(2-ethylphenyl)benzamide and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a multi-step process that involves the reaction of 2-ethylphenol with butyl bromide to form 4-butoxy-2-ethylphenol. This intermediate is then reacted with phosgene and ammonia to form 4-butoxy-N-(2-ethylphenyl)benzamide. The synthesis of 4-butoxy-N-(2-ethylphenyl)benzamide is a well-established method, and the compound can be obtained in high purity and yield.
Applications De Recherche Scientifique
4-butoxy-N-(2-ethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 4-butoxy-N-(2-ethylphenyl)benzamide has also been investigated for its potential use as a reference compound in the development of new drugs.
Propriétés
IUPAC Name |
4-butoxy-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-5-14-22-17-12-10-16(11-13-17)19(21)20-18-9-7-6-8-15(18)4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNVSLHABTXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-ethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)


![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)



![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)